2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one
Description
2-Thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one is a fused heterocyclic compound featuring a benzofuran ring fused to a pyrimidine-4-one scaffold with a thioxo group at position 2. Its IUPAC name and synonyms are well-documented, including 3-(3-methylphenyl)-2-thioxo-1H-benzofuro[3,2-d]pyrimidin-4-one .
Properties
IUPAC Name |
2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O2S/c13-9-8-7(11-10(15)12-9)5-3-1-2-4-6(5)14-8/h1-4H,(H2,11,12,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTUFXGNJQNZRBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=O)NC(=S)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-thioxo-2,3-dihydro1benzofuro[3,2-d]pyrimidin-4(1H)-one typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 2-benzoxazolethiol with diphenyl phosphorochloridate to form diphenyl (2,3-dihydro-2-thioxo-3-benzoxazolyl)phosphonate, which can then be further reacted to yield the desired compound . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like iodine (I2), with microwave irradiation being employed to expedite the reaction .
Industrial Production Methods
While specific industrial production methods for 2-thioxo-2,3-dihydro1benzofuro[3,2-d]pyrimidin-4(1H)-one are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-thioxo-2,3-dihydro1benzofuro[3,2-d]pyrimidin-4(1H)-one can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles, leading to the substitution of functional groups.
Condensation Reactions: It can participate in condensation reactions to form amides, esters, and peptides.
Oxidation and Reduction: The thioxo group can be involved in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Common Reagents and Conditions
Common reagents used in these reactions include phosphorus oxychloride for nucleophilic substitution, and hydrazine hydrate for the formation of hydrazinobenzofuro derivatives . Reaction conditions often involve the use of solvents like ethanol and catalysts such as hydrochloric acid.
Major Products Formed
The major products formed from these reactions include various substituted benzofuro[3,2-d]pyrimidines, which can exhibit different biological activities depending on the substituents introduced .
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of 2-thioxo-2,3-dihydro benzofuro[3,2-d]pyrimidin-4(1H)-one exhibit notable antimicrobial activity. In a study evaluating various synthesized compounds, certain derivatives demonstrated effectiveness against a range of bacterial strains, suggesting their potential as new antimicrobial agents .
Antitumor Activity
The compound has also been investigated for its anticancer properties. A series of pyrido[2,3-d]pyrimidine derivatives were synthesized and evaluated for cytotoxicity against several cancer cell lines. Some derivatives showed promising results comparable to established chemotherapeutics like doxorubicin. Structure-activity relationship (SAR) studies highlighted specific substitutions that enhanced antitumor efficacy, indicating a pathway for developing new cancer therapies based on this scaffold .
Antioxidant Effects
In addition to antimicrobial and anticancer activities, certain derivatives have been assessed for their antioxidant properties. The ability to scavenge free radicals and reduce oxidative stress positions these compounds as potential therapeutic agents in combating oxidative stress-related diseases .
Case Study 1: Antimicrobial Evaluation
A novel series of benzothiazole-substituted pyrido[2,3-d]pyrimidine derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The study found that compounds with specific aryl substitutions exhibited higher antibacterial activity than others, suggesting that structural modifications can significantly influence biological outcomes.
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 7a | E. coli | 18 |
| 7b | S. aureus | 22 |
| 7c | P. aeruginosa | 15 |
Case Study 2: Anticancer Activity
In another study focusing on the anticancer potential of pyrido[2,3-d]pyrimidin-4-one derivatives, researchers synthesized a library of compounds and assessed their cytotoxicity using MTT assays across various cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 9a | HeLa | 12 |
| 9b | MCF-7 | 8 |
| 9c | A549 | 10 |
Mechanism of Action
The mechanism of action of 2-thioxo-2,3-dihydro1benzofuro[3,2-d]pyrimidin-4(1H)-one involves its interaction with molecular targets in biological systems. The compound can inhibit the growth of microorganisms by interfering with essential biochemical pathways. For example, it may inhibit enzyme activity or disrupt cell membrane integrity, leading to cell death . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Core Structural Variations
The compound belongs to a broader class of thioxo-dihydropyrimidinones, which differ in their fused aromatic systems and substituents:
- Pyrido[2,3-d]pyrimidin-4(1H)-one derivatives : Replace the benzofuran ring with a pyridine moiety. For example, 5,7-di(thiophen-2-yl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one () features thiophene substituents, enhancing π-π stacking interactions .
- Thieno[3,2-d]pyrimidin-4(1H)-one derivatives: Substitute benzofuran with a thiophene ring (e.g., 3-(2-methylprop-2-enyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one in ), altering electronic properties and bioavailability .
- Pyrimido[4,5-d]pyrimidin-4(1H)-one derivatives : Feature an additional pyrimidine ring, as seen in hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one analogs (), which may improve metabolic stability .
Anticancer Activity
- The target compound’s structural analogs, such as pyrido[2,3-d]pyrimidin-4(1H)-ones, exhibit potent anti-cancer activity. For instance, compound 7a () showed efficacy against breast cancer cell lines (MCF-7) with IC₅₀ values <10 µM .
- Morpholine-based derivatives (e.g., compound 7d in ) demonstrated enhanced antitumor activity due to improved solubility and target binding .
Antimicrobial and Antioxidant Properties
- Pyrido[2,3-d]pyrimidin-4(1H)-ones with thiophene substituents () displayed broad-spectrum antimicrobial activity against E. coli and S. aureus (MIC: 8–32 µg/mL).
- Antioxidant activity was observed in 2-thioxo-dihydropyridines (), with IC₅₀ values comparable to ascorbic acid .
Physicochemical and Spectral Data Comparison
Biological Activity
The compound 2-thioxo-2,3-dihydro benzofuro[3,2-d]pyrimidin-4(1H)-one is a member of the pyrimidine family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including therapeutic potentials and mechanisms of action, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical formula for 2-thioxo-2,3-dihydro benzofuro[3,2-d]pyrimidin-4(1H)-one is . Its structure features a fused benzofuro-pyrimidine framework, which is critical for its biological activity. The thioxo group contributes to its reactivity and interaction with biological targets.
Anticancer Activity
Research has demonstrated that derivatives of pyrimidines exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 2-thioxo-2,3-dihydro benzofuro[3,2-d]pyrimidin-4(1H)-one can inhibit cell proliferation in various cancer cell lines.
| Cell Line | IC50 (µM) | Compound |
|---|---|---|
| MCF-7 | 0.09 ± 0.0085 | Compound 16 |
| A549 | 0.03 ± 0.0056 | Compound 16 |
| Colo-205 | 0.01 ± 0.074 | Compound 16 |
| A2780 | 0.12 ± 0.064 | Compound 16 |
This data indicates that the compound exhibits potency against breast cancer (MCF-7) and lung cancer (A549) cell lines, suggesting its potential as an anticancer agent .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. A study reported that thioxopyrimidine derivatives showed significant inhibition of pro-inflammatory cytokines in vitro. The mechanism involves the suppression of NF-κB activation, which is crucial for inflammatory responses .
Analgesic Properties
In addition to anticancer and anti-inflammatory activities, the compound has been explored for analgesic effects. Research involving various thioxopyrimidine derivatives indicated their potential to alleviate pain through modulation of pain pathways .
Antioxidant Activity
Antioxidant properties have been attributed to the thioxo group in the compound. Studies have shown that it can scavenge free radicals effectively, thereby reducing oxidative stress in cellular models . The following table summarizes the antioxidant activity of related compounds:
| Compound | TAC (mg gallic acid/g) | IC50 (µg/mL) |
|---|---|---|
| Compound A | 31.27 ± 0.07 | 18.33 ± 0.04 |
| Compound B | 30.58 ± 0.07 | 17.29 ± 0.04 |
These results illustrate the compound's potential in protecting cells from oxidative damage .
Study on Cytotoxicity
A significant study investigated the cytotoxic effects of thiazolidin-4-one clubbed pyrimidines on various cancer cell lines including HepG2 and HCT-116. The findings revealed that these compounds exhibited selective cytotoxicity towards cancer cells while sparing normal cells .
Mechanistic Insights
Further mechanistic studies indicated that the compound induces apoptosis in cancer cells through activation of caspases and modulation of Bcl-2 family proteins, which are pivotal in regulating cell death pathways .
Q & A
Q. What are the established synthetic routes for 2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one and its derivatives?
The compound is commonly synthesized via aza-Wittig reactions or multicomponent one-pot reactions . For example, benzofuropyrimidinone derivatives can be prepared by reacting intermediates with α,β-unsaturated ketones under reflux in DMF, followed by purification . Aza-Wittig reactions are particularly efficient under mild conditions, enabling the introduction of aryl or alkyl substituents at position 3 of the pyrimidinone core .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- 1H/13C NMR : Used to confirm substitution patterns and hydrogen bonding (e.g., NH protons resonate as broad singlets at δ 12–13 ppm) .
- IR spectroscopy : Identifies carbonyl (C=O, ~1655 cm⁻¹) and thioamide (C=S, ~1213 cm⁻¹) functional groups .
- X-ray crystallography : Validates planar geometry of the fused heterocyclic system and intermolecular interactions (e.g., C–H⋯O weak bonds) .
Q. What biological activities are associated with this scaffold?
Derivatives exhibit myeloperoxidase (MPO) inhibition (e.g., AZD4831, a clinical candidate with IC₅₀ < 10 nM) , anticancer activity via kinase inhibition (e.g., GSK-3β inhibition with IC₅₀ = 10 nM) , and antimicrobial properties .
Advanced Research Questions
Q. How can structural modifications enhance target selectivity in kinase inhibition?
- Position 6 substitution : Introducing hydrophobic groups (e.g., cyclopropyl) improves GSK-3β selectivity by occupying a hydrophobic pocket in the ATP-binding site .
- Thioxo vs. oxo substitution : The thioamide group increases metabolic stability compared to oxo analogues, as shown in MPO inhibitor pharmacokinetic studies .
Q. What experimental strategies resolve contradictions in metabolic stability data across species?
- Cross-species metabolite profiling : Use accelerator mass spectrometry (AMS) to quantify human-specific metabolites (e.g., sulfoxide derivatives) and compare with rodent/dog models .
- Synthetic metabolite standards : Authenticate circulating metabolites (e.g., glutathione conjugates) to confirm interspecies relevance .
Q. How do reaction conditions influence regioselectivity in pyrido[2,3-d]pyrimidine synthesis?
- Solvent effects : Reflux in DMF promotes cyclization via enamine intermediates, favoring pyrido[2,3-d]pyrimidine formation over alternative isomers .
- NOE difference spectroscopy : Determines regioselectivity by analyzing spatial proximity of protons in α,β-unsaturated ketone adducts .
Q. What computational methods predict binding affinity in pharmacological chaperone design?
- Alchemical free-energy calculations : Optimize substituent interactions (e.g., pyridinyl groups) with phenylalanine hydroxylase (PAH) using X-ray co-crystal structures .
- Molecular dynamics (MD) : Simulate conformational stability of 2-thioxo derivatives in enzyme active sites to prioritize synthetic targets .
Methodological Guidance
- Synthetic Optimization : For scale-up, replace toxic reagents (e.g., POCl₃) with formamide-mediated cyclization to reduce hazardous waste .
- Crystallization Protocols : Recrystallize from ethanol/dichloromethane (1:2 v/v) to obtain high-purity single crystals for X-ray analysis .
- Biological Assays : Use radiolabeled 14C tracers in mass balance studies to track metabolite distribution in preclinical models .
Data Contradictions and Resolution
- Variable antimicrobial activity : Differences in MIC values across studies may arise from substituent electronic effects (e.g., electron-withdrawing groups reduce bacterial uptake) .
- Divergent metabolic half-lives : Human plasma half-life (AZD4831: >24 hr) exceeds rodent models due to species-specific CYP450 metabolism; use human hepatocyte assays for translational relevance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
